Rilmenidine hemifumarate

Description

Historical Context of Imidazoline (B1206853) Receptor Research and Rilmenidine's Discovery

The journey to understanding rilmenidine (B1679337) begins with the broader exploration of imidazoline receptors. Initially, the effects of certain antihypertensive drugs were attributed solely to their interaction with alpha-2 (α2)-adrenergic receptors. nih.gov However, in the mid-1980s, researchers observed that the hypotensive actions of clonidine (B47849) and related compounds could not be entirely explained by their α2-adrenergic activity. physiology.org This led to the hypothesis of non-adrenergic binding sites that specifically recognized compounds with an imidazoline structure. oup.comscielo.br These sites, later termed imidazoline receptors, were found to be distinct from α2-adrenoceptors and were identified in key areas for blood pressure regulation, such as the brainstem. scielo.brpatsnap.com

This discovery paved the way for the development of a new generation of centrally acting antihypertensive agents. oup.com Rilmenidine, an oxazoline (B21484) derivative, was synthesized with the aim of creating a compound with greater selectivity for these newly identified imidazoline receptors over α2-adrenoceptors. oup.comnih.gov Developed by the French pharmaceutical company Servier, rilmenidine emerged as a prototypical compound with a more favorable profile, aiming to reduce the sedative side effects associated with older drugs like clonidine. scielo.brpatsnap.com

Pharmacological Classification and Distinctive Research Profile

Rilmenidine is classified as a centrally acting antihypertensive agent and an imidazoline receptor agonist. minakem.comkardiologickarevue.czdrugbank.com Its research profile is distinguished by its specific interactions with central and peripheral vasomotor structures. ncats.iowikipedia.org

Centrally acting agents lower blood pressure by modulating sympathetic nervous system outflow from the brain. physiology.orgtandfonline.com Rilmenidine, along with clonidine and moxonidine, falls into this category by inhibiting the activity of sympathoexcitatory neurons in the rostral ventrolateral medulla (RVLM) of the brainstem. physiology.orgpatsnap.com This action leads to a reduction in peripheral vascular resistance and heart rate. minakem.comnih.gov Unlike first-generation agents, the development of second-generation drugs like rilmenidine was driven by the goal of dissociating the therapeutic antihypertensive effects from the undesirable sedative effects. oup.comoup.com

A key feature of rilmenidine's pharmacological profile is its preferential binding to imidazoline I1 receptors compared to α2-adrenoceptors. nih.govminakem.comrndsystems.com Research indicates that rilmenidine has a significantly higher selectivity for imidazoline receptors over α2-adrenoceptors than clonidine. oup.comnih.gov This selectivity is believed to be the reason for its different side-effect profile, with less sedation and dry mouth observed in clinical studies compared to equihypotensive doses of clonidine. oup.comnih.govminakem.com While it does possess some affinity for α2-adrenoceptors, its primary mechanism of action is attributed to its effects on imidazoline receptors. patsnap.comnih.gov

The study of rilmenidine has been instrumental in differentiating the roles of imidazoline receptor subtypes and α2-adrenoceptors in cardiovascular regulation. oup.com The development of ligands like rilmenidine, with varying affinities for these receptors, has allowed researchers to probe their distinct physiological functions. nih.govoup.com For instance, studies using antagonists with different selectivities have helped to elucidate that the hypotensive effects of rilmenidine are primarily mediated through I1 imidazoline receptors, whereas the sedative effects of older drugs are more closely linked to α2-adrenoceptor activation. oup.comoup.com This line of research has been crucial in advancing the understanding of the complex central mechanisms that control blood pressure. oup.com

Overview of Key Research Avenues and Mechanistic Explorations

Beyond its primary application in hypertension, research into rilmenidine has expanded into several other promising areas. One significant avenue is its potential role in longevity and as a calorie restriction mimetic. liverpool.ac.ukliverpool.ac.ukgilmorehealth.com Studies in the roundworm C. elegans have shown that rilmenidine can extend lifespan and improve health markers, an effect mediated by the I1-imidazoline receptor nish-1. liverpool.ac.ukthebrighterside.news

Another area of active investigation is the role of rilmenidine in autophagy, the cellular process of degrading and recycling cellular components. rndsystems.comresearchgate.net Rilmenidine has been shown to enhance autophagy independently of the mTOR pathway, which has implications for neurodegenerative diseases like Huntington's disease. rndsystems.comresearchgate.net

Furthermore, the effects of rilmenidine on cellular processes such as proliferation and apoptosis are being explored. researchgate.net Research has indicated that rilmenidine can suppress proliferation and promote apoptosis in certain cancer cell lines, suggesting potential applications in oncology. researchgate.net These diverse research avenues highlight the multifaceted nature of rilmenidine's biological activity and its potential for future therapeutic applications beyond its established role in hypertension.

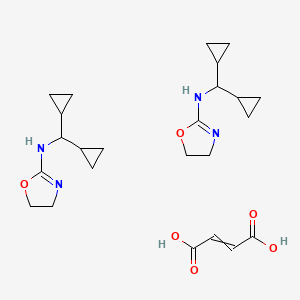

Structure

2D Structure

Properties

Molecular Formula |

C24H36N4O6 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

but-2-enedioic acid;bis(N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine) |

InChI |

InChI=1S/2C10H16N2O.C4H4O4/c2*1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6H2,(H,11,12);1-2H,(H,5,6)(H,7,8) |

InChI Key |

LZFATBMLSYHRTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC3=NCCO3.C1CC1C(C2CC2)NC3=NCCO3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action in Research Models

Imidazoline (B1206853) Receptor Subtype Selectivity and Agonism

Rilmenidine (B1679337) is recognized as a selective agonist for I1 imidazoline receptors. medchemexpress.comdrugbank.commedchemexpress.com Its chemical structure, featuring an oxazoline (B21484) ring, contributes to its binding characteristics. oup.com Experimental studies have consistently demonstrated that rilmenidine exhibits a higher selectivity for imidazoline receptors over α2-adrenoceptors. oup.comnih.gov This selectivity is a key feature that distinguishes it from older centrally acting antihypertensive agents. oup.comnih.gov

I1 Imidazoline Receptor Interactions and Signaling Cascades

Rilmenidine's interaction with the I1 imidazoline receptor initiates a series of molecular events that are central to its pharmacological effects.

Binding assays have been crucial in quantifying rilmenidine's affinity for I1 imidazoline receptors. In the rostral ventrolateral medulla (RVL), a key brain region for blood pressure regulation, rilmenidine demonstrates a notable selectivity for imidazole binding sites over α2-adrenergic sites. nih.gov Studies have reported a 30-fold greater specificity of rilmenidine for I1 receptors compared to α2-receptors. medchemexpress.com

| Receptor | Tissue/Model | Reported Selectivity/Affinity |

|---|---|---|

| I1 Imidazoline Receptor | Bovine Ventrolateral Medulla Membranes | 30-fold selectivity over α2-adrenoceptors nih.gov |

| α2-Adrenergic Receptor | Human Brain (Cortical Membranes) | Lower affinity compared to medullary imidazoline-preferring sites discoveryjournals.org |

Upon binding to the I1 imidazoline receptor, rilmenidine triggers specific downstream signaling cascades. Research has shown that rilmenidine can induce the phosphorylation of extracellular signal-regulated kinases (ERK). biorxiv.org This activation of the MAPK/ERK pathway is a significant event in the cellular response to rilmenidine.

Furthermore, the signaling mechanism involves the hydrolysis of phosphatidylcholine. medchemexpress.com Rilmenidine's activation of I1-imidazoline receptors leads to the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC), resulting in the accumulation of diacylglycerol (DAG). medchemexpress.com The involvement of G proteins in this signaling pathway has also been investigated, with some studies suggesting a role in the antiarrhythmic effects of rilmenidine.

I2 Imidazoline Receptor Interactions and Modulatory Effects

The I2 imidazoline receptor is known to be an allosteric binding site of monoamine oxidase (MAO) and is implicated in pain modulation and neuroprotection. medchemexpress.com While rilmenidine's primary affinity is for I1 receptors, some studies have explored its interaction with I2 sites. Autoradiographic studies in rabbit kidney have shown that [3H]rilmenidine-labelled imidazoline-receptor binding sites co-localize with MAO-B, which is associated with I2 receptors. nih.gov However, in the same study, rilmenidine did not inhibit the binding of a specific MAO-B tracer, suggesting a complex or indirect relationship. nih.gov Detailed binding affinity studies, such as the determination of Ki values for rilmenidine specifically at the I2 receptor, are not extensively documented in the reviewed literature.

I3 Imidazoline Receptor Investigations

The I3 imidazoline receptor is primarily associated with the regulation of insulin secretion from pancreatic beta cells. medchemexpress.com The potential interaction of rilmenidine with I3 receptors has been a subject of interest, particularly in explaining some of its metabolic effects, such as improved insulin sensitivity. biorxiv.org However, direct binding studies and functional assays detailing rilmenidine's specific affinity and modulatory effects on I3 receptors are limited in the available scientific literature. One study has suggested that the effects of rilmenidine on glucose metabolism might be explained by an interaction with I3-type imidazoline receptors, but this remains an area for further investigation. biorxiv.org

Alpha-2 Adrenergic Receptor Interactions and Functional Specificity

Rilmenidine also interacts with α2-adrenergic receptors, although with lower affinity compared to I1 imidazoline receptors. oup.comnih.govnih.gov This dual receptor interaction is a defining characteristic of its pharmacological profile. The lower affinity for α2-adrenoceptors is thought to contribute to a reduced incidence of sedative side effects compared to less selective agents. nih.gov

Competition binding studies in human brain tissue have shown that rilmenidine is more selective for medullary imidazoline-preferring receptors than for cortical α-adrenoceptors. discoveryjournals.org This differential binding contributes to its specific functional effects. The hypotensive effects of rilmenidine can be antagonized by both idazoxan (an imidazoline and α2-antagonist) and yohimbine (a selective α2-antagonist), though idazoxan is more potent, highlighting the involvement of both receptor systems. oup.com

Comparative Agonism and Receptor Affinity

Rilmenidine is recognized as a selective agonist for I1-imidazoline receptors, demonstrating a notable preference for these sites over α2-adrenergic receptors. This selectivity distinguishes it from older centrally acting antihypertensive agents like clonidine (B47849). In studies using rabbit renal proximal tubule membranes, the order of potency for inhibiting the binding of an imidazoline antagonist was rilmenidine > clonidine > guanfacine. Conversely, for a nonimidazoline α2-adrenergic antagonist, the order was clonidine > guanfacine > rilmenidine nih.gov. This highlights rilmenidine's higher affinity for imidazoline receptors compared to α2-adrenoceptors nih.gov.

Further research has quantified this selectivity. In the rostral ventrolateral medulla (RVL), a key brain region for blood pressure regulation, rilmenidine showed a 30-fold greater selectivity for imidazoline binding sites over α2-adrenergic sites nih.gov. In radioligand binding assays at recombinant human α2-adrenoceptors, rilmenidine's affinity (pKi) was determined to be 5.80 for α2A, 5.76 for α2B, and 5.33 for α2C subtypes nih.gov.

| Compound | Relative Potency at Imidazoline Receptors | Relative Potency at α2-Adrenergic Receptors |

|---|---|---|

| Rilmenidine | High | Low |

| Clonidine | Moderate | High |

| Guanfacine | Low | Moderate |

Investigation of Other Molecular Targets and Interactions

N-methyl-D-aspartate (NMDA) Receptor Modulation

Research indicates a functional interaction between rilmenidine's mechanism of action and the N-methyl-D-aspartate (NMDA) receptor system. In conscious spontaneously hypertensive rats (SHRs), the hypotensive effect of rilmenidine microinjected into the RVL was abolished by pretreatment with a selective NMDA receptor antagonist, 2-amino-5-phosphonopentanoic acid (AP5) . This suggests that a functional NMDA receptor is necessary for the I1-receptor-mediated hypotensive action of rilmenidine in this brain region . Furthermore, studies investigating the antinociceptive effects of rilmenidine in mice have suggested an interaction between NMDA receptors and I1-imidazoline binding sites drugbank.com.

Cation Channel Interactions

The effects of rilmenidine may also involve interactions with certain cation channels. Specifically, the antiarrhythmic effect of centrally administered rilmenidine has been shown to involve mitochondrial ATP-sensitive potassium (KATP) channels mdpi.com. In a study on rats, the protective antiarrhythmic effect of rilmenidine was significantly inhibited by 5-hydroxydecanoic acid, a mitochondrial KATP channel inhibitor mdpi.com. This suggests that the signaling pathway initiated by rilmenidine may converge on these channels to exert some of its cardiovascular effects.

Intracellular Signaling Transduction Pathways

Cyclic AMP and Cyclic GMP Regulation

The direct effects of rilmenidine on the intracellular signaling molecules cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are not fully elucidated. However, some studies have explored its influence on cAMP pathways. In slices from the medulla oblongata of spontaneously hypertensive rats, rilmenidine alone (at concentrations of 10⁻⁸ to 10⁻⁵ M) did not have a significant effect on forskolin-stimulated cAMP production nih.gov. Interestingly, rilmenidine (10⁻⁶ M) was able to attenuate the inhibitory effect of Neuropeptide Y on cAMP production, indicating a modulatory role in the presence of other signaling molecules nih.gov. As α2-adrenergic receptors are known to mediate the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, rilmenidine's lower affinity for these receptors may explain its limited direct effect on cAMP levels drugbank.com. The current body of research did not yield specific findings on the direct regulation of cGMP by rilmenidine.

Calcium Metabolism Studies

Current research on the direct molecular mechanisms of rilmenidine has not extensively focused on its primary interaction with calcium metabolism pathways in the context of aging and autophagy. The induction of autophagy is known to be influenced by intracellular calcium levels; for instance, the inositol signaling pathway, which leads to the release of calcium from the endoplasmic reticulum, is a negative regulator of autophagy portlandpress.com. An increase in cytosolic calcium can activate calpains, which in turn can inhibit autophagy researchgate.net. While some therapeutic agents that induce autophagy function as calcium channel blockers, the primary established mechanism for rilmenidine-induced autophagy is distinct from this pathway researchgate.netnih.gov. Rilmenidine is understood to primarily induce autophagy by lowering cyclic AMP (cAMP) levels, an action that is independent of the mTOR signaling pathway and does not directly involve the modulation of calcium channels as its principal mechanism of action portlandpress.comresearchgate.net.

Modulation of TOR (Target of Rapamycin) Signaling Pathway

The Target of Rapamycin (TOR) signaling pathway is a crucial regulator of cell growth and metabolism, and its inhibition is a known mechanism for extending lifespan in various model organisms researchgate.net. Research in Caenorhabditis elegans has revealed a significant interaction between rilmenidine and the TOR pathway. Studies have shown that the longevity-promoting effects of rilmenidine are dependent on the TOR nexus nih.govliverpool.ac.uk. When rilmenidine was administered to C. elegans that already had reduced TORC1 function, either genetically or through treatment with the mTOR inhibitor rapamycin, no additional increase in lifespan was observed nih.govnih.govmedscape.com. This suggests that rilmenidine acts, at least in part, through the same genetic pathway as caloric restriction, for which TOR is a key sensor nih.govbiorxiv.org. Furthermore, transcriptional changes similar to those seen under caloric restriction, a condition known to inhibit mTOR, were observed in the liver and kidney tissues of mice treated with rilmenidine nih.govnih.govmedscape.com. However, it is also clearly established that rilmenidine can induce autophagy through mechanisms that are independent of mTOR, as detailed further in section 2.5.2 nih.govsemanticscholar.orgtandfonline.com. This dual interaction highlights a complex role for rilmenidine in cellular signaling.

Activation of FOXO/DAF-16 and NRF1,2,3/SKN-1 Transcription Factors

A critical component of rilmenidine's mechanism for extending lifespan involves the activation of key transcription factors associated with stress resilience and longevity. In C. elegans, the pro-longevity effects of rilmenidine are dependent on DAF-16, the worm ortholog of the human FOXO transcription factor, and SKN-1, the ortholog of mammalian NRF1, 2, and 3 nih.govnih.govmedscape.comneurosciencenews.com.

Research findings have demonstrated that:

Inhibition of the mTOR pathway in C. elegans is known to lead to the activation of DAF-16/FOXO and SKN-1/NRF nih.govbiorxiv.org.

Lifespan assays using null mutants of daf-16 and skn-1 revealed that rilmenidine treatment did not significantly extend the lifespan of these worms, confirming the necessity of these transcription factors for its effect nih.govbiorxiv.org.

DAF-16/FOXO is a central mediator in various longevity pathways, and its activation is required for the lifespan extension observed in long-lived mitochondrial mutants nih.govelifesciences.orgresearchgate.netplos.org.

These findings establish that the activation of DAF-16/FOXO and SKN-1/NRF is an indispensable downstream effect of rilmenidine treatment for promoting longevity in research models nih.govnih.gov.

**Table 1: Role of Key Transcription Factors in Rilmenidine-Induced Longevity in *C. elegans***

| Transcription Factor | Mammalian Homolog | Role in Rilmenidine's Effect | Experimental Evidence |

|---|---|---|---|

| DAF-16 | FOXO | Required for lifespan extension nih.govnih.govbiorxiv.org | Rilmenidine does not extend lifespan in daf-16 null mutants nih.govbiorxiv.org. |

| SKN-1 | NRF1,2,3 | Required for lifespan extension nih.govnih.govbiorxiv.org | Rilmenidine does not extend lifespan in skn-1 null mutants nih.govbiorxiv.org. |

Autophagy Induction and Molecular Regulation

Autophagy is a fundamental cellular process for degrading and recycling misfolded proteins and damaged organelles, and its induction is a key strategy for promoting cellular health and longevity nih.govsemanticscholar.orgnih.gov. Rilmenidine has been identified as a potent inducer of autophagy.

Upregulation of Autophagosome Markers (e.g., LC3-II levels)

The induction of autophagy by rilmenidine is evidenced by the upregulation of key molecular markers associated with the formation of autophagosomes. Microtubule-associated protein 1 light chain 3 (LC3) is a central protein in the autophagy pathway. During autophagy, the cytosolic form, LC3-I, is converted to the phosphatidylethanolamine-conjugated form, LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II level is a widely used indicator of autophagy activation nih.gov.

Studies in various research models have shown:

In a mouse model of amyotrophic lateral sclerosis (ALS), rilmenidine administration led to increased processing of LC3-II and an increased abundance of autophagosomes in motor neurons nih.govsemanticscholar.orgnih.gov.

Rilmenidine treatment has been shown to induce autophagy in primary neuronal cultures and in mice nih.govnih.gov.

In a rat model of diabetic neuropathy, rilmenidine treatment was found to modulate autophagy, as indicated by changes in LC-3 activity, which contributed to its neuroprotective effects nih.gov.

mTOR-Independent Autophagy Pathways

A significant aspect of rilmenidine's mechanism is its ability to induce autophagy through pathways that are independent of mTOR signaling nih.govsemanticscholar.orgtandfonline.comnih.gov. This is a key distinction from other autophagy inducers like rapamycin, which act by directly inhibiting mTOR.

The primary mTOR-independent mechanism involves its action as an agonist for the I1-imidazoline receptor portlandpress.comnih.gov:

Activation of the I1-imidazoline receptor by rilmenidine leads to a reduction in intracellular levels of cyclic AMP (cAMP) portlandpress.comresearchgate.net.

Elevated cAMP levels are known to inhibit autophagy, so a reduction in cAMP promotes the autophagic process portlandpress.com.

This signaling cascade operates independently of mTOR, which was confirmed in studies where rilmenidine treatment did not alter the phosphorylation status of mTOR in the spinal cords of SOD1G93A mice, even while robustly inducing autophagy semanticscholar.orgnih.gov.

This mTOR-independent pathway presents a distinct advantage, as it avoids the potential side effects associated with the complete and continuous inhibition of the vital mTOR pathway.

Table 2: Comparison of Autophagy Induction Pathways

| Feature | Rilmenidine | Rapamycin |

|---|---|---|

| Primary Target | I1-imidazoline receptor portlandpress.comnih.gov | mTORC1 |

| Effect on mTOR | No direct inhibition; can induce autophagy independently of mTOR semanticscholar.orgnih.gov | Direct inhibition |

| Intracellular Signaling | Decreases cyclic AMP (cAMP) levels portlandpress.comresearchgate.net | Blocks downstream signaling from mTORC1 |

| Pathway Classification | mTOR-independent portlandpress.comnih.govnih.gov | mTOR-dependent |

Clearance of Aggregate-Prone Proteins (e.g., polyglutamine expansions)

The enhancement of autophagy by rilmenidine has significant therapeutic implications for neurodegenerative diseases characterized by the accumulation of misfolded, aggregate-prone proteins. By upregulating the cell's primary clearance machinery, rilmenidine facilitates the removal of these toxic protein species nih.govnih.gov.

Research has demonstrated rilmenidine's efficacy in clearing proteotoxic aggregates in models of several neurodegenerative disorders:

Huntington's Disease (HD): In a mouse model of HD, a disease caused by a polyglutamine expansion in the huntingtin protein, administration of rilmenidine attenuated disease pathology and reduced the levels of the mutant huntingtin fragment nih.govnih.gov. This effect was attributed to its ability to induce autophagy nih.govnih.gov.

Amyotrophic Lateral Sclerosis (ALS): In cellular and mouse models of ALS, rilmenidine treatment promoted the autophagic clearance of the mutant SOD1 protein, a key factor in familial forms of the disease nih.govsemanticscholar.orgnih.gov.

C. elegans Models: Rilmenidine has also been shown to attenuate the accumulation of polyglutamine aggregates in C. elegans models liverpool.ac.uk.

These findings underscore the potential of using rilmenidine-induced autophagy as a mechanism to combat proteotoxicity in a range of neurodegenerative conditions.

Preclinical Pharmacological Investigations in Animal and in Vitro Models

Central Nervous System Research in Animal Models

Studies in various animal models have established that rilmenidine's primary effects on the CNS are linked to the modulation of sympathetic outflow and neurotransmitter systems. This research has largely focused on its sympatho-inhibitory properties, which are foundational to its therapeutic effects.

The rostral ventrolateral medulla (RVLM) is a critical brainstem region responsible for the basal and reflex control of sympathetic activity. It is a key site for the sympatho-inhibitory action of rilmenidine (B1679337). Studies in both anesthetized and conscious rabbits have demonstrated that the RVLM plays an equally important role in mediating the inhibitory effects of rilmenidine on renal sympathetic nerve activity (RSNA). klinikaoczna.pl

Direct microinjection of rilmenidine into the RVLM of rabbits resulted in significant decreases in both resting RSNA and arterial pressure. klinikaoczna.pl While the reduction in arterial pressure was more pronounced in anesthetized animals, the decrease in resting RSNA was comparable between conscious and anesthetized states, suggesting a robust and direct modulatory effect on the sympathetic output from this region. klinikaoczna.pl Rilmenidine's action in the RVLM was also shown to effectively inhibit the RSNA baroreflex in both conscious and anesthetized rabbits. klinikaoczna.pl

| Parameter | Animal Model State | Observed Effect (Decrease) |

|---|---|---|

| Resting Arterial Pressure | Anesthetized | -19 mm Hg |

| Resting Arterial Pressure | Conscious | -8 mm Hg |

| Resting Renal Sympathetic Nerve Activity (RSNA) | Anesthetized | -36% |

| Resting Renal Sympathetic Nerve Activity (RSNA) | Conscious | -27% |

| RSNA Baroreflex (Upper Plateau) | Anesthetized | -42% |

| RSNA Baroreflex (Upper Plateau) | Conscious | -37% |

Beyond its well-established cardiovascular effects, preclinical research has explored the neuroprotective potential of rilmenidine in models of neurodegenerative diseases. These studies suggest that rilmenidine may offer therapeutic benefits by modulating cellular processes involved in neuronal survival.

Huntington's disease (HD) is a neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin protein. A key therapeutic strategy for HD involves enhancing the clearance of the mutant protein. Rilmenidine has been identified as an agent that can induce autophagy, a cellular process for degrading proteins, through a pathway independent of the mammalian target of rapamycin (mTOR). klinikaoczna.plnih.gov

In the N171-82Q transgenic mouse model of HD, administration of rilmenidine was shown to induce autophagy in the brain and reduce the levels of the mutant huntingtin fragment. klinikaoczna.plnih.gov This biochemical effect was associated with a significant attenuation of disease signs. Rilmenidine-treated HD mice demonstrated improved motor function, as evidenced by significantly better performance in grip strength tests compared to placebo-treated controls. nih.gov However, the treatment did not prevent disease-associated weight loss or premature death in this specific mouse model. nih.gov

| Parameter | Finding |

|---|---|

| Mechanism of Action | Induces autophagy in primary neuronal culture and in mice. |

| Mutant Huntingtin Levels | Reduced levels of the mutant huntingtin fragment. |

| Motor Function (Grip Strength) | Significantly improved forelimb and all-limb grip strength from 12 to 22 weeks of age. nih.gov |

| Motor Coordination (Rotarod) | No improvement observed; performance was diminished, possibly due to sedative effects. nih.gov |

| Body Weight | Did not prevent disease-associated weight loss. nih.gov |

| Lifespan | No significant effect on the lifespan of transgenic mice. nih.gov |

Rilmenidine has been investigated in animal models relevant to glaucoma, a neurodegenerative optic neuropathy characterized by the progressive loss of retinal ganglion cells. A primary therapeutic approach for glaucoma involves lowering intraocular pressure (IOP).

In studies using adult male White New Zealand rabbits, topically administered rilmenidine demonstrated a significant IOP-lowering effect. klinikaoczna.plnih.gov Further research in normal rabbits confirmed this ocular hypotensive response and explored the underlying mechanisms. nih.gov In vivo and in vitro data suggest that the reduction in IOP induced by rilmenidine is partly due to the suppression of sympathetic neuroeffector function in the ciliary body of the rabbit eye. nih.gov This action appears to involve both α2-adrenergic and I1-imidazoline receptors. nih.gov These findings indicate that rilmenidine can modulate physiological processes in the eye that are critical in the management of glaucoma, a form of retinal degeneration.

Evaluation of Central Effects Independent of Sympatho-inhibition

Preclinical neuropharmacological assessments have been conducted to determine the central effects of rilmenidine that are not directly linked to its primary sympatho-inhibitory action, with a particular focus on motor activity. In rat models, rilmenidine has been shown to have a minimal impact on spontaneous motor activity, a characteristic that distinguishes it from other centrally acting antihypertensive agents like clonidine (B47849).

Research indicates that rilmenidine does not lead to a decrease in motor activity at concentrations up to 50 times higher than its effective antihypertensive dose nih.gov. Further studies have corroborated these findings, demonstrating that rilmenidine did not alter spontaneous locomotor activity in rats at doses up to 2.5 mg/kg nih.gov. Additionally, in classic neuropharmacologic tests, rilmenidine did not potentiate pentobarbitone-induced sleeping time in rats, suggesting a lack of significant sedative effects nih.gov. In chicks, rilmenidine induced only a minimal and non-dose-dependent inhibition of the righting reflex nih.gov. This dissociation between the antihypertensive effects and sedative or motor-impairing effects suggests a unique central nervous system profile for rilmenidine nih.govnih.gov.

Renal System Research in Animal Models

Rilmenidine has been demonstrated to exert a significant modulatory effect on renal sympathetic nerve activity (RSNA) in various animal models. This action is primarily attributed to its central sympatho-inhibitory properties. In conscious rabbits, intravenous administration of rilmenidine resulted in a dose-dependent reduction in RSNA nih.gov. Similarly, in anesthetized Wistar rats, rilmenidine infusion progressively decreased RSNA, leading to its virtual absence after 80 minutes nih.gov. Studies in both Wistar rats and spontaneously hypertensive rats (SHRSP) have also confirmed that rilmenidine produces dose-related decreases in integrated renal nerve activity.

The central mechanism of this sympatho-inhibition is a key aspect of rilmenidine's effect on the kidneys. By reducing the central sympathetic outflow to the renal nerves, rilmenidine influences various aspects of renal function.

Interactive Data Table: Effect of Rilmenidine on Renal Sympathetic Nerve Activity (RSNA) in Conscious Rabbits

| Dose (mg/kg, i.v.) | Animal Model | Change in RSNA |

| 0.1 | Conscious Rabbit | Dose-dependent decrease |

| 0.3 | Conscious Rabbit | Further decrease |

| 1.0 | Conscious Rabbit | Continued decrease |

| 273 µg/kg | Conscious Rabbit | Lowered basal RSNA by 54% |

Rilmenidine's influence on the renal system extends to the modulation of renal tubular function, particularly through its interaction with ion transport mechanisms. A significant finding in this area is the inhibitory effect of rilmenidine on the Na+/H+ antiport in the kidney nih.gov. This action can contribute to changes in sodium and water reabsorption.

In vitro and in vivo studies have elucidated the direct effects of rilmenidine on the renal tubules. In a study utilizing shrinking split-drop micropuncture in anesthetized Sprague-Dawley rats, both luminal and peritubular administration of rilmenidine were found to affect proximal tubular fluid absorption. Specifically, luminal application of rilmenidine at concentrations of 10⁻⁵ and 10⁻¹³ mol/L inhibited fluid absorption. Peritubular application at 10⁻¹² and 10⁻¹³ mol/L also resulted in inhibition. Interestingly, a stimulatory action on fluid uptake was observed at a peritubular concentration of 10⁻¹¹ mol/L. These findings suggest a direct tubular action of rilmenidine that is independent of its systemic hemodynamic effects. The natriuresis and diuresis observed with rilmenidine in innervated kidneys are thought to be a consequence of decreased tubular reabsorption of sodium, secondary to the central reduction in renal sympathetic nerve activity nih.gov.

Interactive Data Table: Effect of Rilmenidine on Proximal Tubular Fluid Absorption in Sprague-Dawley Rats

| Administration Route | Concentration (mol/L) | Effect on Fluid Absorption |

| Luminal | 10⁻⁵ | Inhibition |

| Luminal | 10⁻¹³ | Inhibition |

| Peritubular | 10⁻¹² | Inhibition |

| Peritubular | 10⁻¹³ | Inhibition |

| Peritubular | 10⁻¹¹ | Stimulation |

The effect of rilmenidine on renal blood flow (RBF) and its autoregulation has been investigated in conscious animal models. In conscious rabbits, the renal vasodilator effect of rilmenidine is dependent on the level of ongoing renal sympathetic nerve activity (RSNA). In intact rabbits, renal conductance remained unchanged even with a dose of 1 mg/kg of rilmenidine, which was sufficient to completely abolish RSNA. This suggests a balance between its sympatholytic and direct vasoconstrictor effects.

Cardiovascular System Research in Animal Models

Rilmenidine has been shown to exert significant effects on the cardiovascular system, primarily through the regulation of heart rate and vascular tone in various animal models. These effects are largely attributed to a reduction in sympathetic tone.

In conscious spontaneously hypertensive rats (SHR), rilmenidine induced dose-dependent reductions in heart rate. A biphasic effect on vascular tone was also observed, characterized by an initial, short-lasting hypertensive response associated with generalized vasoconstriction, followed by a more prolonged period of blood pressure reduction, indicating vasodilation. In anesthetized or conscious SHR, rilmenidine effectively lowered blood pressure in a dose-dependent manner after both intravenous and oral administration nih.gov. This hypotensive effect is linked to a decrease in plasma catecholamines, further supporting the mechanism of reduced sympathetic tone nih.gov. Studies in conscious rabbits also demonstrated a dose-dependent decrease in heart rate following intravenous administration of rilmenidine nih.gov.

Interactive Data Table: Effect of Rilmenidine on Heart Rate in Animal Models

| Dose | Animal Model | Route of Administration | Effect on Heart Rate |

| 0.2-3 mg/kg | Conscious Spontaneously Hypertensive Rat | Not Specified | Dose-dependent reduction |

| 0.1 mg/kg | Conscious Rabbit | Intravenous | Dose-dependent decrease |

| 0.3 mg/kg | Conscious Rabbit | Intravenous | Further decrease |

| 1.0 mg/kg | Conscious Rabbit | Intravenous | Continued decrease |

Baroreflex Sensitivity and Cardiovascular Reflexes

Rilmenidine's influence on cardiovascular regulation extends to its interaction with the baroreflex, a key mechanism for maintaining blood pressure homeostasis. Preclinical studies have demonstrated that rilmenidine can modulate baroreflex sensitivity (BRS) and other cardiovascular reflexes, primarily through its action on central and peripheral nervous system pathways.

Research in healthy human subjects has shown that rilmenidine can increase baroreflex sensitivity, particularly in response to a rise in blood pressure induced by phenylephrine nih.gov. During autonomic function tests such as "lying to standing," the lower blood pressure levels associated with rilmenidine treatment were accompanied by correspondingly greater R-R intervals, which may also indicate an enhancement of baroreflex sensitivity nih.gov.

| Animal Model | Key Finding | Reference |

|---|---|---|

| Conscious Rabbits (Normotensive & Hypertensive) | Lowers resting renal sympathetic nerve activity (RSNA) and suppresses reflex response to hypotension. Attenuates stress-induced sympatho-activation. | ahajournals.org |

| Conscious Wild-Type Mice | Dose-dependently decreases blood pressure and heart rate via α2A-adrenoceptors. | nih.gov |

| Spontaneously Hypertensive Rats | Lowers blood pressure in a dose-dependent manner, related to a reduction in sympathetic tone and plasma catecholamines. | nih.gov |

Metabolic Regulation Studies in Preclinical Models

Beyond its primary cardiovascular effects, rilmenidine has been investigated for its role in metabolic regulation. Preclinical studies in various models suggest that it may exert beneficial effects on pathways related to longevity, glucose homeostasis, and insulin sensitivity. These metabolic actions appear to be linked to its ability to mimic caloric restriction and modulate central sympathetic outflow, which is known to influence metabolic processes. nih.govnih.gov

A significant area of preclinical research has focused on rilmenidine's capacity to act as a caloric restriction (CR) mimetic, an agent that reproduces the anti-aging and health-promoting benefits of a low-calorie diet. biorxiv.orgliverpool.ac.ukliverpool.ac.ukbirmingham.ac.ukthebrighterside.news Computational analyses first identified rilmenidine as a compound that elicits a gene expression signature similar to that of caloric restriction. biorxiv.orgliverpool.ac.uknih.govmedscape.com

Subsequent studies in the nematode Caenorhabditis elegans provided direct evidence for this effect. liverpool.ac.ukbirmingham.ac.ukmedicalnewstoday.com Treatment with rilmenidine was found to extend the lifespan of C. elegans by approximately 19-20% when administered at both young and older ages. nih.govliverpool.ac.uknih.govmedicalnewstoday.commedicaldialogues.in This pro-longevity effect was accompanied by an improvement in healthspan markers, such as delaying the age-related decline in motility. nih.gov The lifespan-extending benefits were mediated by the I1-imidazoline receptor, nish-1, identifying this receptor as a novel potential longevity target. liverpool.ac.uknih.govmedicaldialogues.inearth.com When the nish-1 gene was deleted, the lifespan-extending effects of rilmenidine were abolished. earth.com

| Pathway/Mediator | Role in Rilmenidine's Effect | Reference |

|---|---|---|

| I1-imidazoline receptor (nish-1) | Essential for mediating the lifespan and healthspan benefits. | liverpool.ac.uknih.govmedicaldialogues.inearth.com |

| FOXO/DAF-16 | Required for rilmenidine-induced longevity. | nih.govmedicaldialogues.in |

| NRF1,2,3/SKN-1 | Required for rilmenidine-induced longevity. | nih.govmedicaldialogues.in |

| Autophagy | Required for rilmenidine-induced longevity; rilmenidine increases autophagosome formation. | nih.govnih.govearth.com |

| AMPK Signaling | Not required for rilmenidine-induced longevity. | nih.govmedicaldialogues.in |

Rilmenidine has demonstrated favorable effects on glucose metabolism and insulin sensitivity in animal models of metabolic dysfunction. nih.govnih.gov In a study using Wistar rats fed a high-fructose diet—a model for hypertension and insulin resistance—rilmenidine treatment was shown to abolish the diet-induced impairments in insulin action. nih.gov

Specifically, the high-fructose diet led to lower glucose utilization and higher hepatic glucose production during a euglycemic-hyperinsulinemic clamp, indicative of insulin resistance. nih.gov Rilmenidine treatment completely reversed these changes, normalizing both glucose utilization and hepatic glucose production. nih.gov The treatment also prevented the weight gain and increase in systolic blood pressure associated with the high-fructose diet. nih.gov These findings suggest that rilmenidine can ameliorate the key features of this animal model of metabolic syndrome. nih.gov

Further studies in diabetic rat models have also pointed to a beneficial impact on glucose regulation. nih.gov In a model of diabetic peripheral neuropathy, rilmenidine administration was associated with a decrease in plasma glucose levels compared to untreated diabetic controls. nih.gov The potential for rilmenidine to improve glucose tolerance and increase insulin sensitivity has led to the suggestion that it may have an antidiabetic function. nih.govresearchgate.net

| Parameter | Effect of High-Fructose Diet | Effect of Rilmenidine Treatment | Reference |

|---|---|---|---|

| Body Weight Gain | Increased | Prevented increase | nih.gov |

| Systolic Blood Pressure | Increased | Reduced to normal levels | nih.gov |

| Glucose Utilization (clamp) | Decreased | Restored to normal levels | nih.gov |

| Hepatic Glucose Production (clamp) | Increased | Restored to normal levels | nih.gov |

Anti-inflammatory and Immunomodulatory Effects in Preclinical Settings

Preclinical evidence suggests that rilmenidine possesses anti-inflammatory and immunomodulatory properties in addition to its cardiovascular and metabolic actions. These effects have been observed in studies investigating models of aging and diabetic neuropathy, where inflammation is a key pathological component. The mechanisms appear to be linked to the modulation of inflammatory gene expression and processes related to tissue maintenance and repair. liverpool.ac.uknih.gov

Studies utilizing transcriptomic analysis have indicated that rilmenidine can counteract age-associated inflammatory signaling. In one investigation, rilmenidine was found to oppose the transcriptional direction of aging by rescuing the age-related overexpression of genes enriched for immune regulation and inflammation. liverpool.ac.uk This suggests a broad modulatory effect on the genetic programs that drive chronic, low-grade inflammation associated with aging. In a study on diabetic peripheral neuropathy in rats, rilmenidine treatment was associated with a reduction in nerve inflammation, highlighting its potential to mitigate inflammatory processes in pathological conditions. nih.gov

Anticancer Research in Cell Lines (e.g., proliferation and apoptosis in leukemic K562 cells)

Preclinical in vitro studies have explored the potential of Rilmenidine as an anticancer agent across various cancer cell lines. Research has particularly focused on its effects on cell proliferation, apoptosis, and migration, with significant findings in leukemic K562 cells and other cancer types such as pancreatic and melanoma cell lines.

Effects on Leukemic K562 Cells

Investigations into the effects of Rilmenidine on human chronic myelogenous leukemia (K562) cells have demonstrated its capacity to suppress cell proliferation and promote programmed cell death (apoptosis). researchgate.netnih.gov As a selective agonist for the imidazoline (B1206853) I1 receptor, Rilmenidine's signaling is associated with pathways that regulate cell viability. researchgate.netnih.gov

The mechanism of action in K562 cells involves the induction of apoptosis through the mitochondrial pathway. nih.gov This is achieved by stimulating the pro-apoptotic protein Bax, which leads to mitochondrial disruption. researchgate.netnih.gov Furthermore, Rilmenidine has been shown to deactivate the Ras/MAP kinase pathways, specifically affecting ERK, p38, and JNK kinases, which are crucial for cell survival and proliferation. researchgate.netnih.gov

A noteworthy finding is Rilmenidine's ability to sensitize chemoresistant K562 cells to conventional anticancer drugs. researchgate.netnih.gov When used in combination with doxorubicin (B1662922), Rilmenidine reverses the G2/M cell cycle arrest typically induced by the chemotherapeutic agent, thereby triggering a more potent apoptotic response. researchgate.netnih.gov In one study, Rilmenidine alone induced apoptosis in 20% of K562 cells, a figure that rose to 42% when combined with doxorubicin. researchgate.net

Table 1: Effect of Rilmenidine on Apoptosis in K562 Leukemic Cells

Treatment Percentage of Apoptotic Cells (%) Key Mechanistic Finding Rilmenidine (alone) 20 Induces apoptosis via mitochondrial pathway (Bax stimulation, MAP kinase deactivation)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkhesP84qd9eEZvb0d9x_kqW2hq51sVJhiHlJ-Nk9yL5z9jsryKHVVgKnQPhuZdYDY-t6hZgEQi9sDm9KtK6J-wfYoPseGUY3SOnZwcClUdn99lh9ISKCwxlkDHOJLc_SWMXnu6uu_jBSOBJAWxLhUa2xE78zjCLQsSVJyocHe4JXp4MBAgoKLJGDpMOG5d9pYjbtw7lethRy0DBNIAbxzJR0A9bHzb6ACJH21Hbr9vF_wc-V57uMXrsxJxgxAX_o7Nykv3YnoN-OQsbrIKGMVpypGU8pIjDhaXAjLGP5GGvQVkZeP)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuBQRjxC_yLBjrIXUjmHvkX9E5Zbiv1TW-kmVElzJLvm70SDVFmc4F3aaz79J1lqyvs8LaJ9mYEt_28pwIaNWG6vcdtd9Y43rIYo1_aCXFEp40wxQfXQc9RkTGLok7sy-IpZFr)] Rilmenidine + Doxorubicin 42 Reverses Doxorubicin-induced G2/M arrest and enhances apoptosis[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFkhesP84qd9eEZvb0d9x_kqW2hq51sVJhiHlJ-Nk9yL5z9jsryKHVVgKnQPhuZdYDY-t6hZgEQi9sDm9KtK6J-wfYoPseGUY3SOnZwcClUdn99lh9ISKCwxlkDHOJLc_SWMXnu6uu_jBSOBJAWxLhUa2xE78zjCLQsSVJyocHe4JXp4MBAgoKLJGDpMOG5d9pYjbtw7lethRy0DBNIAbxzJR0A9bHzb6ACJH21Hbr9vF_wc-V57uMXrsxJxgxAX_o7Nykv3YnoN-OQsbrIKGMVpypGU8pIjDhaXAjLGP5GGvQVkZeP)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuBQRjxC_yLBjrIXUjmHvkX9E5Zbiv1TW-kmVElzJLvm70SDVFmc4F3aaz79J1lqyvs8LaJ9mYEt_28pwIaNWG6vcdtd9Y43rIYo1_aCXFEp40wxQfXQc9RkTGLok7sy-IpZFr)]

Effects on Other Cancer Cell Lines

The anticancer potential of Rilmenidine extends beyond leukemia. Studies on pancreatic ductal adenocarcinoma (PDAC) cell lines, including PANC-1, MIA PaCa-2, and BxPC-3, have shown that Rilmenidine is the most potent inhibitor of cancer cell viability among the tested imidazoline receptor agonists. researchgate.net Its activity in these cells includes reducing attachment to the extracellular matrix and inhibiting cell migration and invasion. researchgate.net The proposed mechanism for these antimigratory effects involves the alteration of the actin cytoskeleton organization and a reduction in intracellular reactive oxygen species (ROS) levels. researchgate.net

Research has also evaluated Rilmenidine's effect on the viability of various cancer cell lines, yielding specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 2: IC50 Values of Rilmenidine in Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value (µM) Pancreatic Cancer PANC-1 ~50 Pancreatic Cancer MIA PaCa-2 ~75 Colon Cancer HCT-116 ~125 Melanoma A-375 ~150

Data are estimated from graphical representations in published research and may vary between experiments. researchgate.net

In melanoma A-375 cells, Rilmenidine treatment led to a significant, time-dependent increase in the number of apoptotic cells, further confirming its pro-apoptotic capabilities across different cancer types. researchgate.net These findings suggest that Rilmenidine and its derivatives could serve as a basis for developing adjuvant chemotherapeutic strategies, particularly for cancers that are resistant to standard treatments like doxorubicin. nih.gov

Structure Activity Relationship Sar and Analogue Development for Research

Elucidation of Structural Features for Receptor Binding Affinity

Rilmenidine's cardiovascular effects are mediated through its interaction with at least two types of receptors: I1-imidazoline receptors (I1-IR) and α2-adrenergic receptors (α2-AR). Its antihypertensive action is primarily linked to its agonist activity at I1-IR in the brainstem, which leads to a reduction in sympathetic tone. The selectivity of rilmenidine (B1679337) for I1-IR over α2-AR is a key feature that distinguishes it from older centrally acting antihypertensives like clonidine (B47849), resulting in a more favorable side-effect profile.

The structural components of rilmenidine crucial for its binding affinity and selectivity have been a subject of detailed investigation. The molecule can be broadly divided into three key regions: the oxazoline (B21484) ring, the secondary amine linker, and the dicyclopropylmethyl group.

The Oxazoline Ring: This heterocyclic moiety is a critical pharmacophore for interaction with the I1-imidazoline receptor. The nitrogen atoms within this ring system are believed to be essential for forming key hydrogen bonds with the receptor binding pocket.

The Secondary Amine Linker: The exocyclic secondary amine is another vital feature. Its basicity and ability to exist in a protonated state at physiological pH are thought to be important for electrostatic interactions with acidic residues in the receptor.

The Dicyclopropylmethyl Group: This bulky, lipophilic group significantly influences the compound's selectivity for I1-IR over α2-AR. It is hypothesized that the size and conformation of this group create steric hindrance at the α2-adrenergic receptor binding site, while being well-accommodated in the I1-imidazoline receptor pocket.

The greater selectivity of rilmenidine for I1-imidazoline receptors compared to α2-adrenoceptors is a defining characteristic. This selectivity is often quantified by comparing the binding affinities (Ki values) for each receptor. A higher Ki value indicates lower binding affinity.

| Compound | I1-Imidazoline Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity Ratio (α2/I1) |

| Rilmenidine | 3.3 | 170 | 51.5 |

| Clonidine | 4.0 | 1.5 | 0.375 |

| Moxonidine | 4.5 | 330 | 73.3 |

This table presents the binding affinities (Ki) of rilmenidine and related compounds for I1-imidazoline and α2-adrenergic receptors. A higher selectivity ratio indicates a greater preference for the I1-imidazoline receptor.

Synthesis and Characterization of Rilmenidine Analogues as Mechanistic Probes

To further probe the mechanism of action of rilmenidine and to develop more selective I1-IR ligands, various analogues have been synthesized and characterized. A notable example is the development of pyrrolinic isosteres of rilmenidine. In these analogues, the oxazoline ring of rilmenidine is replaced with a 4,5-dihydro-3H-pyrrol-2-yl moiety.

The synthesis of these analogues typically involves the reaction of an appropriate lactam with a phosphorus-based activating agent, followed by condensation with dicyclopropylmethylamine. The resulting compounds are then purified and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structure and purity.

One of the key findings from these studies was the discovery of compounds with significantly enhanced selectivity for I1-IR. For instance, the replacement of the oxazoline ring with a pyrroline (B1223166) ring led to a series of compounds that retained high affinity for the I1-IR while displaying negligible affinity for α2-AR. This demonstrated that the oxazoline oxygen is not essential for I1-IR binding, and that modifications to the heterocyclic core can dramatically influence selectivity.

| Analogue | Modification | I1-Imidazoline Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) |

| Rilmenidine | Oxazoline ring | 3.3 | 170 |

| Pyrroline Analogue 1 | Pyrroline ring | 10 | >10,000 |

| Pyrroline Analogue 2 | N-methyl pyrrolidine (B122466) ring | 15 | >10,000 |

This table illustrates the impact of replacing the oxazoline ring of rilmenidine with a pyrroline or N-methyl pyrrolidine ring on the binding affinity for I1-imidazoline and α2-adrenergic receptors.

These highly selective analogues serve as invaluable pharmacological tools to investigate the physiological roles of I1-imidazoline receptors independently of α2-adrenergic receptor activation.

Computational Chemistry and Molecular Modeling for SAR Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing insights into the molecular interactions that govern a drug's activity and guiding the design of new, more potent, and selective compounds. In the context of rilmenidine and its analogues, these techniques have been employed to predict and rationalize their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in identifying the key physicochemical properties that influence the binding affinity of rilmenidine-like compounds to the I1-imidazoline receptor. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for a series of I1-IR ligands. These models generate 3D contour maps that highlight the regions around the molecule where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for binding. These studies have reinforced the importance of a positively charged center (the protonated amine) and a nearby hydrophobic region (the dicyclopropylmethyl group) for potent I1-IR agonism.

Pharmacophore modeling has been used to define the essential 3D arrangement of functional groups required for a molecule to bind to the I1-imidazoline receptor. A typical pharmacophore model for an I1-IR agonist includes a cationic feature, a hydrogen bond acceptor, and one or more hydrophobic features, consistent with the known structural features of rilmenidine.

Molecular docking simulations have been performed to predict the binding mode of rilmenidine and its analogues within the active site of I1-imidazoline receptor models. Although the crystal structure of the I1-IR is not yet available, homology models have been constructed based on the structures of related receptors. Docking studies using these models have provided plausible binding poses that are consistent with the experimental SAR data. These simulations often show the protonated secondary amine of rilmenidine forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor, while the dicyclopropylmethyl group occupies a hydrophobic pocket. These computational approaches not only help in understanding the SAR of existing compounds but also facilitate the virtual screening of large compound libraries to identify novel I1-IR ligands with desired properties.

Synthetic Methodologies and Chemical Characterization for Research

Academic Synthesis Routes and Optimizations of Rilmenidine (B1679337)

The synthesis of Rilmenidine, chemically known as N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine, has been approached through several academic routes. One common and rapid method involves a consecutive two-step reaction utilizing chloroethyl isocyanate and dicyclopropylmethylamine as the primary starting materials. This interaction and subsequent cyclization lead to the formation of the Rilmenidine core structure.

Another established method involves the heating and cyclization of 2-chloroethyl isocyanate with dicyclopropylmethylamine in the presence of a catalyst, such as potassium fluoride (B91410) supported on alumina. The optimization of reaction conditions, including solvent, temperature, and catalyst load, is a key area of research to improve yield and purity. For instance, the choice of solvent and base can be critical in the synthesis of 2-oxazolines, with various protocols developed to enhance efficiency. researchgate.net While specific optimization data for the industrial synthesis of Rilmenidine is often proprietary, academic explorations focus on improving reaction efficiency and minimizing by-product formation.

General synthetic strategies for 2-oxazolines, the core heterocyclic system of Rilmenidine, are well-documented in organic chemistry literature and provide a foundation for its synthesis. These methods include the reaction of nitriles with aminoalcohols, which can be achieved without metal catalysts, and the cyclization of β-acylamino ketones. organic-chemistry.org The choice of synthetic route in an academic setting often depends on the availability of starting materials, desired scale, and the specific research goals.

Table 1: Overview of General Rilmenidine Synthesis Strategies

| Starting Materials | Key Reaction Type | Catalyst/Reagents | Reference |

|---|---|---|---|

| Chloroethyl isocyanate, Dicyclopropylmethylamine | Cyclization | Potassium fluoride on alumina | |

| Chloroethyl isocyanate, Dicyclopropylmethylamine | Two-step interaction and cyclization | Not specified | |

| Carboxylic acids, Silylated amino alcohols | In situ desilylation and cyclization | Tosyl chloride, Triethylamine | researchgate.net |

| Nitriles, Aminoalcohols | Metal-free cyclization | Not applicable | organic-chemistry.org |

Stereoselective Synthesis Approaches for Analogues

The development of Rilmenidine analogues is a significant area of research to explore structure-activity relationships and to develop compounds with modified selectivity profiles. Stereoselective synthesis is crucial in this context, as the three-dimensional arrangement of atoms can profoundly influence biological activity. Chiral 2-oxazolines are valuable building blocks and ligands in asymmetric catalysis, and their synthesis has been a focus of extensive research. nih.gov

One approach to creating chiral analogues involves the use of chiral starting materials, such as optically active amino alcohols, which can be reacted with various reagents to form the oxazoline (B21484) ring with a defined stereochemistry. nih.gov The synthesis of new chiral triazole-oxazoline derivatives, for example, has been reported, where the stereochemistry is controlled and the final products are characterized by various spectroscopic methods. researchgate.net These chiral ligands can then be used in asymmetric catalysis to synthesize other molecules. researchgate.net

The synthesis of functionalized 4,5-dihydroisoxazoles, which are structurally related to the oxazoline core of Rilmenidine, has also been explored through stereoselective methods. nuph.edu.ua These approaches often involve cycloaddition reactions where the stereochemistry is controlled by chiral catalysts or auxiliaries. nih.gov The development of asymmetric synthesis routes allows for the preparation of enantiomerically enriched or pure analogues, which is essential for studying the specific interactions of each stereoisomer with biological targets. nih.gov

Table 2: Examples of Chiral Building Blocks and Methods for Analogue Synthesis

| Chiral Building Block/Method | Application | Key Features | Reference |

|---|---|---|---|

| Chiral β-amino alcohols | Synthesis of chiral oxazoline ligands | Readily available, high-yielding synthesis | nih.gov |

| Chiral triazole-oxazoline ligands | Asymmetric catalysis | One-pot oriented synthesis | researchgate.net |

| Asymmetric cycloaddition | Synthesis of chiral isoxazolines | Use of chiral Lewis acids or ligand-metal complexes | nih.gov |

| Intramolecular Heck reaction | Construction of cyclic backbones | Application in the synthesis of complex chiral molecules | nih.gov |

Advanced Analytical Techniques for Compound Verification and Purity Assessment for Research Use

For research purposes, rigorous characterization and purity assessment of Rilmenidine and its analogues are paramount to ensure the reliability of experimental results. A suite of advanced analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): HPLC is a cornerstone technique for assessing the purity of Rilmenidine. Methods have been developed and validated for the determination of Rilmenidine in bulk and pharmaceutical preparations, often using a C18 column and a mobile phase consisting of formic acid and acetonitrile (B52724) with fluorescence detection. nih.gov For more detailed analysis, LC-MS/MS provides high sensitivity and selectivity. A fast and accurate LC-MS/MS method has been validated for the quantification of Rilmenidine, which is also suitable for quantitative analysis in biological samples. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in elucidating the fragmentation pathways of protonated Rilmenidine. nih.govresearchgate.net This technique provides highly accurate mass measurements, which aids in the structural confirmation of the parent compound and the identification of its metabolites and degradation products. mdpi.com The detailed fragmentation patterns obtained from HRMS are invaluable for structural elucidation in a research context. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural characterization of Rilmenidine. While specific research-grade NMR data for Rilmenidine is not extensively published in readily available literature, the technique is fundamental for confirming the chemical structure of newly synthesized analogues.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule and is used for the identification and characterization of Rilmenidine and its analogues. mdpi.com It is a valuable tool for confirming the presence of the oxazoline ring and other key structural features. d-nb.info Attenuated Total Reflection (ATR)-FTIR spectroscopy is a particularly useful variant of this technique for analyzing solid samples with minimal preparation. nih.govmdpi.com

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, nitrogen, and other elements present, which is compared with the theoretical values calculated from the molecular formula to confirm the empirical formula of the synthesized compound.

The validation of these analytical methods is crucial and is performed according to established guidelines to ensure their accuracy, precision, linearity, and robustness. wisdomlib.orgikev.orggavinpublishers.com

Table 3: Advanced Analytical Techniques for Rilmenidine Characterization

| Technique | Application | Key Information Provided | Reference |

|---|---|---|---|

| HPLC | Purity assessment, Quantification | Retention time, Peak purity, Concentration | nih.gov |

| LC-MS/MS | Quantification, Structural analysis | Mass-to-charge ratio, Fragmentation pattern, High sensitivity | nih.govresearchgate.net |

| HRMS | Structural elucidation | Accurate mass measurement, Fragmentation pathways | nih.govresearchgate.netmdpi.com |

| NMR Spectroscopy | Structural confirmation | Chemical shifts, Coupling constants, Connectivity of atoms | |

| FTIR Spectroscopy | Functional group analysis | Vibrational frequencies of chemical bonds | mdpi.comd-nb.info |

| Elemental Analysis | Empirical formula determination | Percentage composition of elements |

Advanced Research Methodologies and Techniques Employed in Rilmenidine Studies

Radioligand Binding Assays and Autoradiography for Receptor Mapping

Radioligand binding assays are fundamental in determining the affinity of a compound for its receptors. In the study of Rilmenidine (B1679337), these assays have been crucial in characterizing its interaction with imidazoline (B1206853) and α-adrenergic receptors. These techniques utilize a radioactively labeled ligand to quantify the binding of a drug to its target receptor.

Studies have shown that Rilmenidine possesses a notable selectivity for I1-imidazoline receptors over α2-adrenergic receptors, a feature that distinguishes it from older centrally-acting antihypertensive agents like clonidine (B47849). For instance, Rilmenidine has been observed to have a 30-fold greater selectivity for imidazoline receptors over α2-adrenoceptors compared to clonidine. This selectivity is believed to contribute to its favorable side-effect profile, particularly the reduced incidence of sedation.

Autoradiography, a technique that visualizes the distribution of radioactive substances in tissues, has complemented binding assays by mapping the anatomical localization of Rilmenidine binding sites. For example, [3H]Rilmenidine has been used to identify high densities of imidazoline-receptor binding sites in the cortex and outer stripe of the rat kidney. In the rabbit kidney, a high density of [3H]Rilmenidine-labelled sites was found in the cortex and outer stripe, with a correlation observed between these sites and the localization of monoamine oxidase-B (MAO-B) nih.gov. These findings suggest a potential role for these receptors in renal physiology.

Table 1: Receptor Binding Selectivity of Rilmenidine

| Receptor Type | Selectivity Profile | Significance |

|---|---|---|

| I1-Imidazoline Receptors | High affinity and selectivity | Primary target for antihypertensive effects; contributes to reduced sympathetic tone. |

| α2-Adrenergic Receptors | Lower affinity compared to I1-imidazoline receptors | Contributes to antihypertensive action but to a lesser extent than imidazoline receptor binding; higher selectivity for imidazoline receptors is associated with fewer sedative effects. |

In Vitro Cell Culture Models for Mechanistic Elucidation (e.g., PC12 cells, K562 cells, primary neuronal cultures, SH-SY5Y cells)

In vitro cell culture models are indispensable for dissecting the molecular mechanisms of drug action in a controlled environment. Various cell lines have been employed to investigate the cellular effects of Rilmenidine.

Primary Neuronal Cultures: These cultures, derived directly from animal brain tissue, provide a model that closely mimics the in vivo neuronal environment. In the context of neurodegenerative diseases like Huntington's disease, primary neuronal cultures have been used to demonstrate that Rilmenidine can induce autophagy, a cellular process for degrading and recycling cellular components. This effect is significant as the accumulation of mutant proteins is a hallmark of such diseases. Studies have shown that Rilmenidine treatment increases the levels of LC3-II, a key marker of autophagy, in these neurons researchgate.net.

K562 cells: This human leukemia cell line has been utilized to explore the effects of Rilmenidine on cell proliferation and apoptosis (programmed cell death). Research has shown that Rilmenidine can suppress the proliferation of K562 cells and promote apoptosis through the mitochondrial pathway researchgate.net. This is achieved by stimulating the pro-apoptotic protein Bax and deactivating Ras/MAP kinases such as ERK, p38, and JNK nih.gov. Furthermore, co-treatment with Rilmenidine was found to make these chemotherapy-resistant cells more susceptible to the DNA-damaging effects of doxorubicin (B1662922) nih.gov.

PC12 cells: Derived from a rat adrenal medulla pheochromocytoma, PC12 cells are a widely used model for neuronal differentiation and neurosecretion. Upon treatment with nerve growth factor (NGF), they differentiate into cells with characteristics of sympathetic neurons. While direct studies on Rilmenidine's effects on PC12 cell differentiation are not extensively detailed in the provided search results, the cell line is a valuable tool for studying signaling pathways relevant to Rilmenidine's action, such as the MAPK/ERK pathway, which is known to be modulated by imidazoline receptor agonists.

SH-SY5Y cells: This human neuroblastoma cell line is a common model in neuroscience research for studying neurotoxicity, neuroprotection, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. Although specific studies detailing the direct effects of Rilmenidine on SH-SY5Y cells were not prominent in the search results, their established use in investigating oxidative stress and apoptosis makes them a relevant model for future studies on the neuroprotective potential of Rilmenidine.

Genetically Modified Organism Models for Receptor Function and Pathway Analysis (e.g., C. elegans mutants, transgenic mouse models)

Genetically modified organisms are powerful tools for in vivo investigation of drug action and for dissecting the roles of specific genes and pathways.

C. elegans mutants: The nematode Caenorhabditis elegans has emerged as a valuable model for aging research due to its short lifespan and well-characterized genetics. Studies using C. elegans have revealed that Rilmenidine can extend lifespan and improve healthspan, mimicking the effects of caloric restriction mdpi.comnih.gov. Research has identified the I1-imidazoline receptor nish-1 as a key mediator of these effects mdpi.comnih.gov. Rilmenidine treatment was shown to increase stress resilience and autophagy in the worms, effects that were dependent on the presence of nish-1 nih.gov. The longevity-promoting effects of Rilmenidine in C. elegans were found to require the transcription factors DAF-16/FOXO and SKN-1/NRF researchgate.net.

Transgenic mouse models: Mouse models that are genetically engineered to mimic human diseases are crucial for preclinical evaluation of therapeutic agents.

Huntington's Disease (HD) Model: In a transgenic mouse model of HD (the N171-82Q mice), Rilmenidine administration was shown to improve motor performance and reduce the levels of the mutant huntingtin protein fragment researchgate.net. This was associated with the induction of autophagy in the mice researchgate.net.

Amyotrophic Lateral Sclerosis (ALS) Model: In the SOD1G93A mouse model of ALS, Rilmenidine was found to upregulate autophagy and mitophagy in the spinal cord, leading to a reduction in soluble mutant SOD1 levels. However, despite the robust induction of autophagy, the treatment unexpectedly worsened motor neuron degeneration and disease progression in this specific model, suggesting a complex role for autophagy in the context of ALS.

Table 2: Findings from Genetically Modified Organism Models

| Organism Model | Key Findings | Mechanism Implicated |

|---|---|---|

| C. elegans | Increased lifespan and healthspan, improved stress resistance. | Mediated by the I1-imidazoline receptor nish-1, mimicking caloric restriction. |

| Huntington's Disease Mouse Model | Improved motor function, reduced mutant huntingtin levels. | Induction of mTOR-independent autophagy. |

| ALS Mouse Model | Increased autophagy and mitophagy, reduced soluble mutant SOD1. Worsened disease progression. | Complex role of autophagy in ALS pathogenesis. |

Electrophysiological Techniques for Neuronal Activity Assessment (e.g., electromyography, renal sympathetic nerve activity recording)

Electrophysiological techniques directly measure the electrical activity of neurons and are therefore invaluable for assessing the impact of drugs on the nervous system.

Renal Sympathetic Nerve Activity (RSNA) Recording: This has been a key technique in demonstrating the central sympatholytic action of Rilmenidine. Studies in anesthetized rats have shown that Rilmenidine progressively decreases RSNA to the point of near-complete absence nih.gov. This reduction in sympathetic outflow to the kidneys is a primary mechanism for its antihypertensive effect. The natriuretic and diuretic effects of Rilmenidine were found to be dependent on intact renal nerves, suggesting a central action leading to decreased tubular sodium reabsorption nih.gov. In conscious rabbits, Rilmenidine was also shown to reduce RSNA in a dose-dependent manner. Further studies in both Wistar and spontaneously hypertensive rats confirmed that Rilmenidine causes dose-related decreases in integrated renal nerve activity.

Electromyography (EMG): While the provided search results focus heavily on sympathetic nerve activity, electrophysiological studies in humans have assessed the broader cardiac electrophysiology. These investigations have shown that at therapeutic doses, Rilmenidine does not significantly alter heart rate, sinus function, conduction parameters, or atrial, nodal, and ventricular refractory periods, indicating a lack of direct cardiac electrophysiological effects nih.gov. Specific studies utilizing electromyography to assess skeletal muscle activity in response to Rilmenidine were not detailed in the provided search results.

Omics Approaches in Preclinical Research (e.g., transcriptomic profiling, gene expression analysis)

"Omics" technologies provide a global view of molecular changes within a cell or organism in response to a drug.

Transcriptomic Profiling and Gene Expression Analysis: These approaches have been particularly insightful in understanding the longevity-promoting effects of Rilmenidine. In C. elegans, transcriptomic analysis revealed that Rilmenidine elicits a gene expression signature similar to that of caloric restriction nih.gov. This finding was further supported by studies in mice, where transcriptional changes consistent with caloric restriction were observed in the liver and kidney tissues of Rilmenidine-treated animals nih.govresearchgate.net. These results strongly suggest that Rilmenidine acts as a caloric restriction mimetic, a class of compounds that recapitulate the health benefits of reduced calorie intake without the need for dietary changes.

Biochemical Assays for Signaling Pathway Analysis (e.g., LC3-II, ERK phosphorylation, cyclic AMP/GMP, calcium, phosphatidylinositols, metabolic enzyme activities)

Biochemical assays are essential for dissecting the specific intracellular signaling pathways modulated by Rilmenidine.

LC3-II Measurement: The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. Western blotting for LC3-II has been used to confirm the autophagy-inducing effects of Rilmenidine in both primary neuronal cultures and in vivo in mouse muscle tissue researchgate.net.

ERK Phosphorylation: The phosphorylation of Extracellular signal-regulated kinase (ERK) is a key event in the MAPK/ERK signaling pathway. In C. elegans, Rilmenidine was shown to increase ERK activity, an effect that was dependent on the imidazoline-binding site of the nish-1 receptor nih.gov. In human leukemic K562 cells, however, Rilmenidine was found to deactivate ERK as part of its pro-apoptotic mechanism nih.gov.

Cyclic AMP/GMP: Studies have suggested that Rilmenidine may upregulate autophagy by reducing intracellular cyclic AMP (cAMP) levels, which in turn prevents IP3-mediated calcium release from the endoplasmic reticulum. Rilmenidine has been shown to reduce both basal and forskolin-stimulated cAMP levels in vitro. Direct effects of Rilmenidine on cyclic GMP (cGMP) were not extensively detailed in the provided search results.

Calcium and Phosphatidylinositols: In an animal model of focal cerebral ischemic infarction, Rilmenidine was suggested to block the influx of Ca2+, thereby reducing intracellular calcium concentration in neurons and providing neuroprotection. The activation of I1-imidazoline receptors by Rilmenidine can lead to the hydrolysis of phosphatidylcholine and the accumulation of the second messenger diacylglycerol (DAG). Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway has been identified as a key player in the antiarrhythmic effects of centrally administered Rilmenidine researchgate.net.

Metabolic Enzyme Activities: Rilmenidine has been shown to have beneficial effects on glucose metabolism. In hypertensive patients with metabolic syndrome, Rilmenidine treatment led to a significant improvement in glucose metabolism compared to amlodipine, as evidenced by a reduction in plasma glucose levels during an oral glucose tolerance test.

Table 3: Summary of Biochemical Assays and Findings

| Assay/Pathway | Model System | Key Finding |

|---|---|---|

| LC3-II Levels | Primary neuronal cultures, Mouse muscle | Increased, indicating induction of autophagy. |

| ERK Phosphorylation | C. elegans | Increased, dependent on nish-1 receptor. |

| ERK Deactivation | K562 cells | Decreased, part of the pro-apoptotic mechanism. |

| Cyclic AMP (cAMP) | In vitro models | Reduced, potentially leading to autophagy induction. |

| PI3K/Akt Pathway | Rat model of arrhythmia | Activated, mediating antiarrhythmic effects. |

| Glucose Metabolism | Hypertensive patients | Improved, indicating beneficial effects on metabolic parameters. |

Future Research Directions and Unexplored Avenues for Rilmenidine

Identification of Novel Molecular Targets and Off-Target Interactions

While Rilmenidine (B1679337) is known to act primarily on I1-imidazoline receptors and, to a lesser extent, α2-adrenoceptors, a complete understanding of its molecular interactions remains an area for development. nih.govguidetopharmacology.org Its antihypertensive effects are largely attributed to its action on imidazole receptors within the C1 area of the rostral ventrolateral medulla (RVL) in the brainstem. nih.gov Studies have shown that Rilmenidine has a 30-fold higher selectivity for imidazole binding sites over α2-adrenergic sites in the RVL, which may account for its lower incidence of sedative effects compared to drugs like clonidine (B47849). nih.gov

Future research should focus on systematically screening Rilmenidine against a broad panel of receptors, enzymes, and ion channels. This could uncover novel, therapeutically relevant targets that may explain its diverse physiological effects, such as its influence on longevity and autophagy. nih.gov Furthermore, identifying unintended "off-target" interactions is crucial for pre-empting potential adverse effects and for drug repositioning efforts. frontiersin.org The use of integrated computational frameworks that predict potential off-targets can help identify these liabilities early in the research process. frontiersin.org

Elucidation of Conserved Longevity Mechanisms and Caloric Restriction Mimicry Across Species